![molecular formula C10H11BrO B1342348 1-(2-Bromophenyl)-2-methylpropan-1-one CAS No. 209223-84-7](/img/structure/B1342348.png)
1-(2-Bromophenyl)-2-methylpropan-1-one
Overview
Description
The compound "1-(2-Bromophenyl)-2-methylpropan-1-one" is a brominated ketone with potential applications in organic synthesis. It is structurally related to various compounds that have been investigated for their chemical reactivity and physical properties. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylation reactions in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and isochromanones . Similarly, 2-bromo-1,1,1-trichloro-2-methylpropane has been studied for its crystal structure and phase transitions .
Synthesis Analysis
The synthesis of brominated ketones and related compounds involves multiple steps and can be achieved through different synthetic routes. For example, 1-bromo-3-buten-2-one, a compound with a similar bromo-ketone moiety, can be synthesized from 2-butanone through a sequence of reactions involving dioxolane intermediates . Additionally, the Reformatsky reaction has been used to synthesize diastereomeric esters from 2-phenylpropanal and methyl α-bromopropionate, which could be related to the synthesis of brominated ketones .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and exhibit interesting features. For instance, the crystal structure of 2-bromo-1,1,1-trichloro-2-methylpropane has been determined to be a body-centered cubic lattice with disordered orientation of molecules . The stereochemistry of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, has been elucidated, showing cis and trans relationships between substituents and a puckered four-membered ring .
Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in C-C and C-H bond cleavages . Nucleophilic addition reactions, such as the Reformatsky reaction, have been used to create diastereomeric esters with defined configurations . Photocyclization reactions of N-(2-bromoalkanoyl) derivatives of 2-acylanilines have been investigated, leading to the formation of cyclization products and tricyclic lactams .
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can vary significantly. For example, 2-bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a phase transition at about -62°C . The synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes have been studied, revealing insights into their molar conductivity, IR, and NMR spectra . These studies contribute to a deeper understanding of the physical and chemical properties of brominated organic compounds.
Scientific Research Applications
Conformational Behavior Studies
Research into the conformational behavior of similar compounds, like 1-bromopropane and 1-chloro-2-methylpropane, has been conducted. These studies typically use infrared spectroscopy to examine rotational isomerism and conformational preferences in liquid phases. Such research provides insights into the molecular dynamics and energetics of halogenated alkanes (Müller, Fruwert, & Geiseler, 1981).
Use in Radiosynthesis and PET Tracers
The synthesis of radiolabeled compounds, like 1-iodo-2-[11 C]methylpropane, using compounds similar to 1-(2-Bromophenyl)-2-methylpropan-1-one is significant. These compounds are crucial for developing positron emission tomography (PET) tracers, which have broad applications in medical imaging and biological studies (Rotteveel et al., 2017).
Domino Palladium Catalysis
The use of 1-(2-Bromophenyl)-2-methylpropan-1-one in domino palladium-catalyzed synthesis of bi-aryls is a significant area of research. This method is successful in producing sterically crowded bi-aryls with dense functionalities, which are important in organic synthesis and pharmaceuticals (Krishna, Reddy, & Satyanarayana, 2014).
Benzannulation Reactions
Benzannulation reactions involving compounds like 1-(2-Bromophenyl)-2-methylpropan-1-one are studied for the synthesis of phenanthrenes. These reactions, often catalyzed by metals like iron, are important in the synthesis of complex aromatic compounds with potential applications in material science and organic electronics (Matsumoto, Ilies, & Nakamura, 2011).
Solution Enthalpy Measurements
Studies measuring solution enthalpies of related compounds in various solvents provide insights into the thermodynamics of solvation processes. This information is vital in understanding the intermolecular interactions and solvent effects in chemical processes (Martins, Nunes, Moita, & Leitão, 2006).
Biofuel Applications
Research into biofuels has explored the use of similar compounds as anti-knock additives in gasoline. This workassesses the potential of various biofuels, including those structurally related to 1-(2-Bromophenyl)-2-methylpropan-1-one, to improve the anti-knock properties of gasoline in spark ignition engines. This is important for developing more efficient and environmentally friendly fuel alternatives (Mack et al., 2014).
Synthesis of Benzimidazoles
The synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines, a process similar to the reactions involving 1-(2-Bromophenyl)-2-methylpropan-1-one, has been researched. These syntheses are important for the production of pharmaceuticals and other biologically active compounds (Lygin & Meijere, 2009).
Catalytic Dehydrohalogenation Studies
Research on the dehydrohalogenation of similar compounds on alumina modified with alkali-metal chlorides has been conducted. This study is relevant for understanding catalytic processes in industrial chemical synthesis, where such reactions are often employed (Lycourghiotis, Katsanos, & Hadzistelios, 1975).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Brominated phenyl compounds are often used in the synthesis of various pharmaceuticals and bioactive compounds . They can interact with a variety of biological targets depending on their specific structure and the presence of other functional groups .
Mode of Action
Brominated compounds like this often participate in reactions such as the suzuki-miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 1-(2-Bromophenyl)-2-methylpropan-1-one could potentially be replaced by another group in such a reaction, altering the compound’s properties and interactions with its targets .
Biochemical Pathways
Brominated phenyl compounds can potentially affect a wide range of biochemical pathways depending on their specific structure and the nature of any additional functional groups .
Pharmacokinetics
The bromine atom and the ketone group in the compound could potentially influence its solubility, stability, and permeability, which would in turn affect its bioavailability .
Result of Action
Brominated phenyl compounds can have a wide range of effects depending on their specific structure and the nature of any additional functional groups .
Action Environment
The action, efficacy, and stability of 1-(2-Bromophenyl)-2-methylpropan-1-one can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRURYZCFPFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606418 | |
Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-methylpropan-1-one | |
CAS RN |
209223-84-7 | |
Record name | 1-(2-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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